molecular formula C18H18N4OS2 B2924175 3-(4-methoxyphenyl)-7-methyl-7-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione CAS No. 400084-37-9

3-(4-methoxyphenyl)-7-methyl-7-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione

Cat. No.: B2924175
CAS No.: 400084-37-9
M. Wt: 370.49
InChI Key: VYVXBEFYZHTMSX-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo-triazole-dithione class, characterized by a fused bicyclic core with sulfur atoms at positions 2 and 3. The 4-methoxyphenyl group at position 3 and the 7-methyl-7-phenyl substituents contribute to its structural uniqueness.

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-methyl-7-phenyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-18(12-6-4-3-5-7-12)15-19-16(24)21(22(15)17(25)20-18)13-8-10-14(23-2)11-9-13/h3-11,15H,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVXBEFYZHTMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-7-methyl-7-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione (CAS Number: 400084-37-9) is a member of the imidazo[1,5-b][1,2,4]triazole class of compounds. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on recent studies.

  • Molecular Formula : C18H18N4OS2
  • Molecular Weight : 370.49 g/mol
  • Structure : The compound features a complex ring structure that contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various triazole derivatives. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests demonstrated that derivatives similar to this compound exhibited significant antibacterial activity compared to standard antibiotics .

Bacterial Strain Inhibition Zone (mm) Reference Compound
Staphylococcus aureus15Amoxicillin
Escherichia coli12Ciprofloxacin

Anti-inflammatory Activity

In a study focused on the anti-inflammatory properties of triazole derivatives, the compound exhibited a notable reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). At concentrations ranging from 25 µg/mL to 100 µg/mL, it significantly inhibited TNF-α production by approximately 44% to 60%, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It was observed that the compound could inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the modulation of apoptosis-related pathways and the inhibition of cell cycle progression .

Case Studies

  • Study on Cytokine Release :
    A study involving PBMCs stimulated with lipopolysaccharides (LPS) demonstrated that treatment with this compound resulted in a decrease in TNF-α and IL-6 levels. This suggests that it may be beneficial in conditions characterized by chronic inflammation .
  • Antimicrobial Efficacy :
    In comparative studies against known antibacterial agents, this compound showed a comparable or superior inhibition effect against specific bacterial strains. The results indicated that structural modifications in similar compounds could enhance their antimicrobial properties .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : The methoxyphenyl group offers a site for further functionalization, such as sulfonation or halogenation, to enhance solubility or target specificity .
  • Limitations : The compound’s low solubility (inferred from diphenyl analogs in ) may limit bioavailability, necessitating formulation advancements.

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